molecular formula C19H15ClN6O B11211490 N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide

N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide

Cat. No.: B11211490
M. Wt: 378.8 g/mol
InChI Key: IKLTZONCLBCIMR-UHFFFAOYSA-N
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Description

N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound, which includes a pyrazolo[3,4-d]pyrimidine core, makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives .

Mechanism of Action

The mechanism of action of N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific kinases or other proteins involved in cellular signaling pathways, leading to the suppression of cancer cell growth or viral replication . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide is unique due to its specific substitution pattern and the presence of both pyrazolo[3,4-d]pyrimidine and benzohydrazide moieties. This unique structure contributes to its diverse biological activities and makes it a valuable compound for various research applications .

Properties

Molecular Formula

C19H15ClN6O

Molecular Weight

378.8 g/mol

IUPAC Name

N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide

InChI

InChI=1S/C19H15ClN6O/c1-12-5-7-13(8-6-12)19(27)25-24-17-16-10-23-26(18(16)22-11-21-17)15-4-2-3-14(20)9-15/h2-11H,1H3,(H,25,27)(H,21,22,24)

InChI Key

IKLTZONCLBCIMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl

Origin of Product

United States

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